3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one
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Description
“3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one” is a compound that has been synthesized and studied for its antimicrobial activity . It belongs to a series of 2-aryliden-hydrazone-thiazoles .
Synthesis Analysis
The compound was synthesized starting from aryliden-thiosemicarbazones by the Hantzsch condensations with different α (or γ)-halocarbonyl compounds .Molecular Structure Analysis
The molecular formula of the compound is C15H14N4S . The molecular weight is 282.36 (free base basis) .Chemical Reactions Analysis
The compound was synthesized through a series of reactions starting from aryliden-thiosemicarbazones . More specific details about the chemical reactions involved in the synthesis are not available in the retrieved data.Physical And Chemical Properties Analysis
The compound is a white-yellow powder . It has a melting point of 88-89°C . It is soluble in DMSO at 50 mg/mL . It should be stored at 2-8°C .Scientific Research Applications
- Application : Studies have shown that this compound displays optimal cytotoxicity against cancer cell lines, with IC50 values in the nanomolar range . Its potential as an anticancer agent warrants further investigation.
- Application : The compound has been evaluated for its inhibitory activity against human recombinant MAOB. It exhibits an IC50 value of 221 nM, suggesting potential therapeutic relevance .
Anticancer Activity
Monoamine Oxidase B (MAOB) Inhibition
properties
IUPAC Name |
3-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-13(9-11-5-1-4-8-15(11)22-16)14-10-23-17(18-14)20-19-12-6-2-3-7-12/h1,4-5,8-10H,2-3,6-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHQYKEDCRGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one |
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